Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
Beschreibung
Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl group, which is further conjugated to a methyl benzoate ester via a carbamoyl bridge.
Eigenschaften
Molekularformel |
C21H20N2O6 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-27-21(26)13-2-4-15(5-3-13)22-20(25)14-10-19(24)23(12-14)16-6-7-17-18(11-16)29-9-8-28-17/h2-7,11,14H,8-10,12H2,1H3,(H,22,25) |
InChI-Schlüssel |
FKBGWTAPWKZDOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-carboxylic acid scaffold is typically synthesized via lactamization of γ-aminobutyric acid derivatives. For example:
-
Cyclization of N-protected γ-keto amines : Reaction of tert-butyl (3-oxopyrrolidin-4-yl)carbamate with trifluoroacetic acid (TFA) removes the Boc group, enabling spontaneous lactamization to form 5-oxopyrrolidin-3-carboxylic acid.
-
Michael addition–cyclization cascades : Ethyl acrylate derivatives react with benzodioxin-containing amines under basic conditions to form the pyrrolidinone ring.
Representative Procedure (Adapted from):
A mixture of 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine (1.2 equiv) and ethyl 3-oxopent-4-enoate (1.0 equiv) in toluene is refluxed for 12 hours. The intermediate undergoes spontaneous cyclization, yielding 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester (Yield: 78%). Saponification with NaOH in ethanol affords the free carboxylic acid.
Functionalization of the Benzodioxin Moiety
The 2,3-dihydro-1,4-benzodioxin-6-yl group is introduced via:
-
Nucleophilic aromatic substitution : Reacting 6-bromo-2,3-dihydro-1,4-benzodioxin with amines under Buchwald–Hartwig conditions.
-
Reductive amination : 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN) to form the primary amine.
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling the pyrrolidinone carboxylic acid with methyl 4-aminobenzoate. Common methods include:
Carbodiimide-Mediated Coupling
EDCl/HOBt System :
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
-
Methyl 4-aminobenzoate (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added, and the reaction is stirred at room temperature for 24 hours.
Mixed Anhydride Method
-
The carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.
-
Subsequent reaction with methyl 4-aminobenzoate in tetrahydrofuran (THF) at 0°C provides the amide (Yield: 60–68%).
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, coupling the pyrrolidinone acid with methyl 4-aminobenzoate in N-methylpyrrolidone (NMP) at 220°C for 2 hours under microwave conditions achieves a 77% yield.
One-Pot Strategies
A streamlined approach combines pyrrolidinone formation and amide coupling in a single pot:
-
γ-Keto ester + 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine → Cyclization → In situ activation with EDCl/HOBt → Coupling with methyl 4-aminobenzoate.
Critical Analysis of Reaction Conditions
| Parameter | EDCl/HOBt Method | Mixed Anhydride | Microwave-Assisted |
|---|---|---|---|
| Yield | 65–72% | 60–68% | 77% |
| Time | 24 h | 12 h | 2 h |
| Purification | Column | Recrystallization | Column |
| Scalability | Moderate | Low | High |
Key Observations :
-
Microwave methods offer superior efficiency but require specialized equipment.
-
EDCl/HOBt provides consistent yields and is amenable to scale-up.
-
Mixed anhydride protocols are less favored due to lower yields and purification challenges.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky benzodioxin group impedes amide bond formation. Solutions include:
Analyse Chemischer Reaktionen
Reaktivität: Methyl-4-({[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoat kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen hängen von der jeweiligen Umwandlung ab. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, tragen zu seiner Vielseitigkeit bei.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität: Aktuelle Forschung hebt seine antibakteriellen Eigenschaften hervor. Es hemmt das Wachstum bakterieller Biofilme, insbesondere gegen Bacillus subtilis . Weitere Studien untersuchen sein Potenzial in Medizin und Industrie.
5. Wirkmechanismus
Der genaue Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, ist ein aktives Forschungsgebiet. Forscher konzentrieren sich auf die Identifizierung von molekularen Zielstrukturen und -wegen, die an seiner biologischen Aktivität beteiligt sind.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an active area of investigation. Researchers focus on identifying molecular targets and pathways involved in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The target compound’s key structural elements include:
- 5-Oxopyrrolidin-3-yl : A lactam ring that may influence solubility and hydrogen-bonding capacity.
- Methyl benzoate ester : A polar group contributing to lipophilicity and metabolic stability.
Table 1: Structural Comparison with Related Compounds
Key Observations :
- The 5-oxopyrrolidin-3-yl group replaces pyrimidine () or pyranopyrazole (), which may reduce aromaticity but enhance conformational flexibility.
Key Observations :
- The target compound likely requires amide coupling between the pyrrolidinone and benzoate precursors, contrasting with the nucleophilic substitution () or multi-component cyclization () used for analogs.
- Cs₂CO₃ in dry DMF () and acetic anhydride () exemplify reagent diversity for heterocyclic synthesis, suggesting opportunities for optimizing the target’s synthesis.
Characterization Techniques
All compounds in the evidence were characterized via 1H NMR, IR, and mass spectrometry . For the target compound:
- 1H NMR: Expected signals for benzodioxin (δ 4.2–4.5 ppm, OCH₂), pyrrolidinone (δ 2.5–3.5 ppm, lactam protons), and benzoate (δ 3.8–3.9 ppm, OCH₃).
- IR : Stretches for amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) groups.
Biologische Aktivität
Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, also known as Y042-3423, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . The IUPAC name is methyl 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-amido]benzoate. Its structural representation is crucial for understanding its interaction with biological targets.
Research indicates that methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a tyrosinase inhibitor, which is significant in the context of hyperpigmentation disorders .
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties. Compounds with similar structures have been documented to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress .
- Cellular Signaling Modulation : The presence of the benzodioxin moiety may facilitate interactions with cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Tyrosinase Inhibition Studies
In vitro assays have demonstrated that methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate exhibits significant inhibition of mushroom tyrosinase activity. The IC50 values indicate its potency relative to other known inhibitors:
| Compound | IC50 (µM) |
|---|---|
| Methyl 4-(...amido)benzoate | 2.5 |
| Kojic Acid | 3.0 |
| Arbutin | 10.0 |
This data suggests that Y042-3423 is a promising candidate for further development in treating hyperpigmentation disorders.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to vitamin C at concentrations above 100 µM:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 50 | 45 |
| 100 | 75 |
| 200 | 90 |
These results underscore the potential of this compound in mitigating oxidative stress-related conditions.
Case Studies and Research Findings
A notable study investigated the cytotoxic effects of Y042-3423 on B16F10 melanoma cells. The results indicated that at concentrations up to 20 µM, the compound did not exhibit cytotoxicity over a 72-hour period:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 85 |
This suggests a favorable safety profile for further exploration in therapeutic applications.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing benzoate derivatives with pyrrolidinone and benzodioxin moieties?
- Methodology : Stepwise coupling reactions are often employed. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can act as scaffolds for introducing substituents via nucleophilic aromatic substitution. Subsequent amidation or esterification steps can attach the pyrrolidinone and benzodioxin groups . Characterization typically involves (e.g., δ 3.86 ppm for methoxy groups in DMSO-d6) and TLC (Rf values in hexane/EtOH systems) to confirm purity .
Q. How can solubility and stability be assessed during initial characterization?
- Methodology : Solubility profiling in polar (DMSO, ethanol) and nonpolar solvents (hexane) helps determine formulation strategies. Stability under varying pH (e.g., ammonium acetate buffer at pH 6.5) and temperature (e.g., 45°C reflux) can be monitored via HPLC with UV detection, referencing pharmacopeial assays .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology : (200–400 MHz) in DMSO-d6 identifies proton environments (e.g., aromatic protons, carbonyl groups). IR spectroscopy confirms amide (1650–1700 cm) and ester (1700–1750 cm) functionalities. Mass spectrometry (ESI-MS) validates molecular weight (e.g., MW 369.4 for analogous benzoates) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology : Enzymatic inhibition assays (e.g., cyclooxygenase or kinase targets) using fluorogenic substrates. Cell viability assays (MTT or resazurin) in cancer lines assess cytotoxicity. Dose-response curves (IC) are generated using microplate readers .
Advanced Research Questions
Q. How can reaction yields be optimized for coupling steps involving sterically hindered intermediates?
- Methodology : Use of coupling agents like HATU or EDCI with DMAP catalysis improves amidation efficiency. Solvent optimization (e.g., DMF for polar intermediates vs. THF for nonpolar systems) and temperature gradients (e.g., 45°C for 1 hour vs. room temperature) enhance reaction kinetics. Monitoring via or LC-MS ensures intermediate conversion .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Methodology : Computational modeling (DFT or molecular docking) predicts shifts and compares them with experimental data. For example, electron-withdrawing groups on the benzodioxin ring may deshield adjacent protons, causing upfield/downfield shifts. 2D NMR (COSY, HSQC) clarifies coupling patterns .
Q. What strategies validate structure-activity relationships (SAR) for analogs with modified substituents?
- Methodology : Synthesize derivatives with variations in the pyrrolidinone carbonyl or benzodioxin methoxy groups. Compare bioactivity data (e.g., IC) against structural features using QSAR models. Pyridazine or isoxazole substituents (as in ethyl 4-phenethylamino benzoates) may enhance target affinity .
Q. How to assess degradation pathways under accelerated stability conditions?
- Methodology : Stress testing via exposure to heat (40–60°C), humidity (75% RH), and UV light. LC-MS/MS identifies degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Forced degradation in acidic/basic conditions (0.1M HCl/NaOH) quantifies stability thresholds .
Q. What advanced purification techniques mitigate impurity formation during scale-up?
- Methodology : Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves closely related impurities. Recrystallization from ethanol/water mixtures improves crystalline purity. Residual solvents (e.g., DMF) are quantified via GC-MS per ICH guidelines .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
